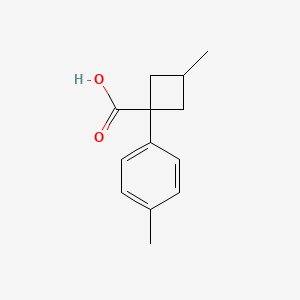
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a 3-methyl group and a 4-methylphenyl group, along with a carboxylic acid functional group. It is known for its unique reactivity and selectivity in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-methylphenylacetic acid, the compound can be synthesized through a series of steps including Friedel-Crafts alkylation, cyclization, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring and the cyclobutane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research, including:
作用機序
The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules. Additionally, the aromatic and cyclobutane rings contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with different substitution patterns.
4-(2-fluoro-4-methoxy-5-3-((1-methylcyclobutyl)methyl)carbamoyl): Contains a cyclobutane ring with different functional groups.
Uniqueness
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both aromatic and cyclobutane rings. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-5-11(6-4-9)13(12(14)15)7-10(2)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
InChIキー |
CWLZNNNZOILIQL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C2=CC=C(C=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

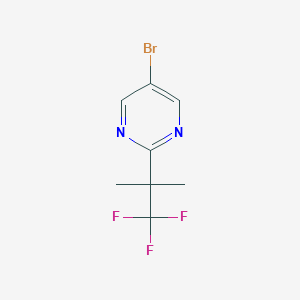
![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
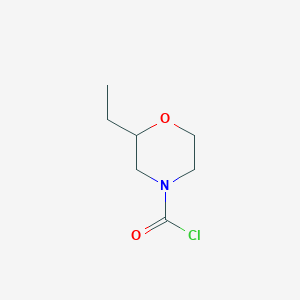
![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)
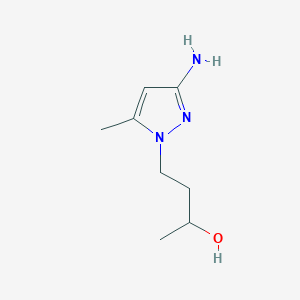
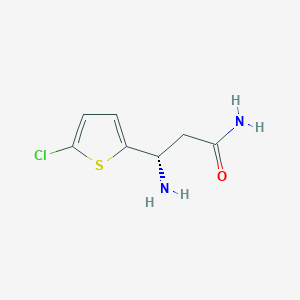
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)
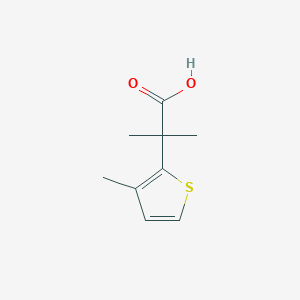
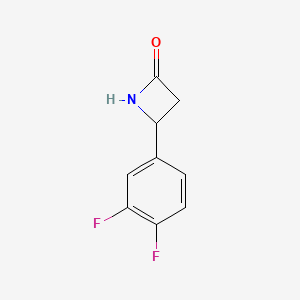
![2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)
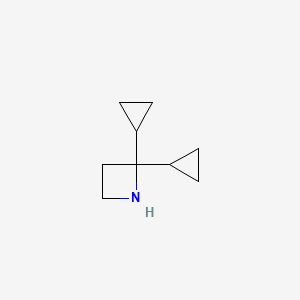
![5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)
